Cas no 7431-83-6 (Quercetin 3-gentiobioside)

Quercetin 3-gentiobioside is a flavonoid glycoside derived from quercetin, a naturally occurring polyphenolic compound. It consists of quercetin linked to a gentiobiose disaccharide, enhancing its solubility and bioavailability compared to the aglycone form. This compound exhibits strong antioxidant properties, effectively scavenging free radicals and mitigating oxidative stress. Its glycosidic structure may also improve stability and absorption in biological systems. Quercetin 3-gentiobioside is of interest in research for its potential anti-inflammatory, cardioprotective, and neuroprotective effects. It serves as a valuable reference standard in analytical chemistry and a bioactive agent in pharmacological studies. The compound is typically isolated from plant sources or synthesized for high-purity applications.
Quercetin 3-gentiobioside structure
Quercetin 3-gentiobioside structure
商品名:Quercetin 3-gentiobioside
CAS番号:7431-83-6
MF:C27H30O17
メガワット:626.5169
MDL:MFCD29904548
CID:979179
PubChem ID:130476752

Quercetin 3-gentiobioside 化学的及び物理的性質

名前と識別子

    • Quercetin 3-gentiobioside
    • Quercetin-3-gentiobioside
    • quercetin 3-O-gentobioside
    • quercetin 3-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside
    • .quercetin 3-O-
    • 3,3′,4′,5,7-Pentahydroxyflavone 3-gentiobioside
    • 3,3',4',5,7-Pentahydroxyflavone 3-gentiobioside
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan
    • quercetin 3-beta-gentiobioside
    • beta-D-glucosyl-(1->6)-beta-D-glucoside
    • quercetin beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranoside
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl beta-D-glucosyl-(1->6)-beta-D-glucoside
    • 2-(3,4-dihydroxyp
    • Quercetin 3-glucosyl-(1->6)-galactoside
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranoside
    • Quercetin 3-galactosyl-(1->6)-glucoside
    • CHEMBL1097317
    • Quercetin 3-O-diglucoside
    • HY-N4089
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}-4H-chromen-4-one
    • Quercetin 3-O-gentiobioside
    • CHEBI:136778
    • AKOS032946005
    • 7431-83-6
    • DTXSID701310649
    • MS-30825
    • CS-0032092
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
    • GLXC-14772
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one
    • DA-57300
    • MDL: MFCD29904548
    • インチ: 1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1
    • InChIKey: FDRQPMVGJOQVTL-DEFKTLOSSA-N
    • ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])O[H])O[H])OC1C(C2=C(C([H])=C(C([H])=C2OC=1C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])=O

計算された属性

  • せいみつぶんしりょう: 626.1483g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.8
  • 水素結合ドナー数: 11
  • 水素結合受容体数: 17
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 626.1483g/mol
  • 単一同位体質量: 626.1483g/mol
  • 水素結合トポロジー分子極性表面積: 286Ų
  • 重原子数: 44
  • 複雑さ: 1040
  • 同位体原子数: 0
  • 原子立体中心数の決定: 10
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 626.5

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.89±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 205-207 ºC (chloroform )
  • ふってん: 1033.2±65.0℃ at 760 mmHg
  • フラッシュポイント: 340.6±27.8 °C
  • ようかいど: 微溶性(1.6 g/l)(25ºC)、
  • PSA: 289.66000
  • LogP: -2.71470
  • じょうきあつ: 0.0±0.3 mmHg at 25°C

Quercetin 3-gentiobioside セキュリティ情報

Quercetin 3-gentiobioside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce58348-1mg
Quercetin 3-gentiobioside
7431-83-6 98%
1mg
¥0.00 2023-09-07
Chemenu
CM162921-10mg
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
7431-83-6 97%
10mg
$234 2021-06-15
Chemenu
CM162921-10mg
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
7431-83-6 97%
10mg
$*** 2023-05-29
ChemScence
CS-0032092-5mg
Quercetin 3-gentiobioside
7431-83-6 ≥99.0%
5mg
$336.0 2022-04-26
MedChemExpress
HY-N4089-5mg
Quercetin 3-gentiobioside
7431-83-6 99.92%
5mg
¥3360 2024-04-17
PhytoLab
83533-1000mg
Quercetin 3-gentiobioside
7431-83-6 ≥ 95.0 %
1000mg
€21300 2023-10-25
TargetMol Chemicals
TN2122-50mg
Quercetin 3-gentiobioside
7431-83-6 99.77%
50mg
¥ 8460 2024-07-19
TargetMol Chemicals
TN2122-1 mg
Quercetin 3-gentiobioside
7431-83-6 99.77%
1mg
¥ 1,413 2023-07-10
TargetMol Chemicals
TN2122-25 mg
Quercetin 3-gentiobioside
7431-83-6 99.77%
25mg
¥ 9,391 2023-07-10
A2B Chem LLC
AH18523-20mg
Quercetin 3-gentiobioside
7431-83-6 98%
20mg
$990.00 2024-04-19

Quercetin 3-gentiobioside 関連文献

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:7431-83-6)quercetin3-O-gentobioside
CRN0654
清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ